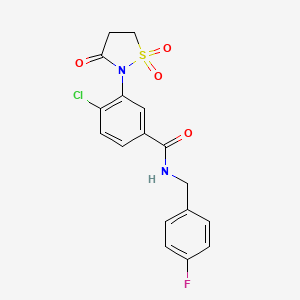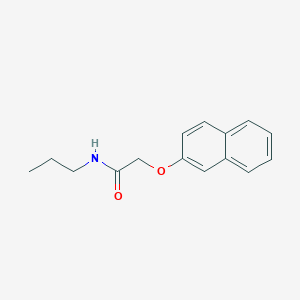
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide, also known as COTI-2, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. It was first identified by researchers at the University of British Columbia and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
作用機序
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide works by binding to mutant p53 proteins and disrupting their interaction with other cellular proteins. This leads to the activation of the cellular stress response, which can induce apoptosis (cell death) in cancer cells. Additionally, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo.
Biochemical and Physiological Effects:
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell proliferation, and disrupt the interaction between mutant p53 proteins and other cellular proteins. Additionally, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is its specificity for mutant p53 proteins. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been shown to have a low toxicity profile, which is an important consideration for the development of new drugs.
One limitation of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is that it has only been studied in preclinical models and has not yet been tested in human clinical trials. Additionally, the mechanism of action of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide is still not fully understood, and further research is needed to elucidate its effects on cancer cells.
将来の方向性
There are a number of potential future directions for research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide. One area of interest is the development of combination therapies that incorporate 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide with other anti-cancer agents. Additionally, further studies are needed to investigate the potential of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide in the treatment of specific types of cancer, such as ovarian and pancreatic cancer. Finally, the development of new analogs of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide may lead to the discovery of even more potent and selective anti-cancer agents.
合成法
The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorocarbonylbenzoic acid. This intermediate is then reacted with 4-fluorobenzylamine to form the final product, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide.
科学的研究の応用
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorobenzyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit mutant p53 proteins, which are commonly found in a variety of human cancers. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4S/c18-14-6-3-12(9-15(14)21-16(22)7-8-26(21,24)25)17(23)20-10-11-1-4-13(19)5-2-11/h1-6,9H,7-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWQEUTXCBUCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![4-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5067721.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
![3-phenyl-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5067735.png)
![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)


![3-[(3,5-dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5067783.png)